molecular formula C9H19N3O B1335626 2-piperazin-1-yl-N-propylacetamide CAS No. 39890-48-7

2-piperazin-1-yl-N-propylacetamide

Cat. No. B1335626
CAS RN: 39890-48-7
M. Wt: 185.27 g/mol
InChI Key: RFHNUQVGWJTISN-UHFFFAOYSA-N
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Description

“2-piperazin-1-yl-N-propylacetamide” is a chemical compound with the CAS number 39890-48-7 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The molecular structure of “2-piperazin-1-yl-N-propylacetamide” consists of a piperazine ring attached to a propylacetamide group . The molecular weight of the compound is 185.27 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-piperazin-1-yl-N-propylacetamide” are not extensively detailed in the available literature. It is known to be a solid at room temperature .

Scientific Research Applications

  • Specific Scientific Field: Antimicrobial Research .
  • Summary of the Application: The compound “2-piperazin-1-yl-N-propylacetamide” (PNT) has been synthesized and studied for its antimicrobial activity . The aim of this study was to characterize PNT as an effective antimicrobial agent .
  • Methods of Application or Experimental Procedures: Fluorescence microscopy was used to measure PNT’s uptake into microbial cells (strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA)), transmission electron microscopy (TEM) was used to investigate the influence of PNT on the configuration of microbial cells, and a DNA gyrase supercoiling assay was used to investigate whether PNT inhibits DNA gyrase .
  • Results or Outcomes: PNT was taken up by more than 50% of microbial cells within 30 min. Using TEM, hollowed-out bacterial cytoplasms were observed in the specimen treated with PNT, although there was no disintegration of the bacterial membrane. In the DNA gyrase supercoiling assay, a dose-dependent reduction in fluorescence intensity was observed as the concentration of PNT increased. This suggests that PNT is taken up by microbial cells, resulting in cell disruption, and it reveals that one of the mechanisms underlying the antimicrobial activity of PNT is the inhibition of DNA gyrase .

properties

IUPAC Name

2-piperazin-1-yl-N-propylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-2-3-11-9(13)8-12-6-4-10-5-7-12/h10H,2-8H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHNUQVGWJTISN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406997
Record name 2-piperazin-1-yl-N-propylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-piperazin-1-yl-N-propylacetamide

CAS RN

39890-48-7
Record name 2-piperazin-1-yl-N-propylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Ghosh, T Antonio, MEA Reith… - Journal of medicinal …, 2010 - ACS Publications
The role of iron in the pathogenesis of Parkinson’s disease (PD) has been implicated strongly because of generation of oxidative stress leading to dopamine cell death. In our overall …
Number of citations: 96 pubs.acs.org
NM Kelly, A Wellejus, H Elbrønd-Bek… - Bioorganic & medicinal …, 2013 - Elsevier
Esaprazole, a molecule previously acknowledged to protect against stomach and intestinal ulcers was surprisingly discovered to have neuroprotective activities and σ 1 binding in vitro. …
Number of citations: 1 www.sciencedirect.com

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